molecular formula C7H10N2O2S B1363538 4,6-Dimethoxy-2-methylthiopyrimidine CAS No. 90905-46-7

4,6-Dimethoxy-2-methylthiopyrimidine

Cat. No.: B1363538
CAS No.: 90905-46-7
M. Wt: 186.23 g/mol
InChI Key: URSYQIBBJXLQBW-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-methylthiopyrimidine (CAS: 90905-46-7) is a pyrimidine derivative characterized by methoxy (-OCH₃) and methylthio (-SCH₃) substituents at the 4,6- and 2-positions, respectively. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol . The compound crystallizes in planar layers stabilized by intermolecular C–H···N hydrogen bonds, as revealed by X-ray diffraction studies . It is a white crystalline solid with a melting point of 55–56°C and is primarily utilized as a key intermediate in synthesizing herbicides such as LGC-40864 and KIH-6127 . Its structural flexibility allows for co-crystallization with hydrogen-bond donors like 4-hydroxybenzoic acid, forming supramolecular architectures .

Preparation Methods

Nucleophilic Substitution of 2-Chloro-4,6-dimethoxypyrimidine

One of the most efficient and widely reported methods to prepare 4,6-dimethoxy-2-methylthiopyrimidine involves nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide. This reaction proceeds smoothly under mild conditions and yields the target compound in high purity and yield.

  • Reaction Conditions:

    • Starting material: 2-chloro-4,6-dimethoxypyrimidine
    • Nucleophile: Sodium methyl mercaptide (NaSCH3)
    • Solvent: Typically an inert solvent such as toluene or other aromatic hydrocarbons
    • Temperature: Moderate heating around 40–60 °C
    • Reaction time: Several hours (commonly 1–6 hours)
  • Outcome:

    • Yield: Approximately 95.6%
    • Purity: High, suitable for further oxidation steps without extensive purification

This method was demonstrated in studies where nucleophilic substitution was followed by standard workup and isolation procedures, confirming the efficiency of this route for industrial and laboratory synthesis.

Chlorination and Methoxylation from 4,6-Dihydroxy-2-methylthiopyrimidine

An alternative synthetic route begins with 4,6-dihydroxy-2-methylthiopyrimidine as the key raw material. This method involves:

  • Step 1: Superchlorination

    • Reagent: Phosphorus oxychloride (POCl3)
    • Conditions: Heating to 104–106 °C for 3 hours
    • Product: 2-methylthio-4,6-dichloropyrimidine intermediate with high purity (~99.5%)
  • Step 2: Catalytic Methoxylation

    • Reagents: Sodium methoxide solution in methanol
    • Catalyst: Trifluoromethane sulfonic acid copper, trifluoromethane sulfonic acid tin, or quaternary ammonium salts (0.001%–0.5% by weight)
    • Temperature: 40–45 °C during addition, followed by reflux for 6 hours
    • Outcome: Conversion efficiency of chloropyrimidine reaches 100%
    • Yield: 97.5% of this compound
  • Purification:

    • Workup includes aqueous extraction and toluene removal by distillation
    • Final product contains minor impurities (<1%) such as methylthio-substituted pyrimidines and chlorinated derivatives

This method emphasizes safe operation and reduced sensitization risks for operators by avoiding formation of highly sensitizing impurities.

One-Pot Methoxylation and Oxidation Process

A patented industrially favorable process involves:

  • Step 1: Reaction of 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with alkali metal methoxide

    • Solvent: Inert organic solvents like toluene or benzene
    • Temperature: 20–60 °C
    • Result: Formation of 4,6-dimethoxy-2-(methylthio)pyrimidine
  • Step 2: Transfer to aqueous acidic medium and oxidation

    • Oxidants: Hydrogen peroxide, often catalyzed by sodium tungstate dihydrate or similar catalysts
    • pH control: Adjusted to 5–8 after oxidation using aqueous base (e.g., sodium hydroxide)
    • Stirring with or without organic solvent to purify the product
  • Advantages:

    • One-pot synthesis reduces isolation steps and waste
    • High yield and purity of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (oxidized product)
    • Environmentally and economically advantageous for scale-up

This approach is adaptable for producing related sulfonyl derivatives and is well-documented in patents and research literature.

Method Description Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Nucleophilic substitution on 2-chloro-4,6-dimethoxypyrimidine 2-chloro-4,6-dimethoxypyrimidine Sodium methyl mercaptide 40–60 °C, several hours 95.6 Simple, high yield, widely used
Chlorination and catalytic methoxylation 4,6-dihydroxy-2-methylthiopyrimidine POCl3, sodium methoxide, trifluoromethane sulfonic acid catalysts 104–106 °C (chlorination), 40–45 °C (methoxylation) 97.5 Safe operation, avoids sensitizing impurities
One-pot methoxylation and oxidation 4,6-dichloro-2-(methylthio)pyrimidine Alkali metal methoxide, H2O2, sodium tungstate dihydrate 20–60 °C, pH 5–8 controlled ~95 Industrially efficient, environmentally friendly
  • Nuclear Magnetic Resonance (NMR):

    • 1H-NMR spectra typically show singlets corresponding to methylthio protons (~3.3 ppm), methoxy groups (~4.0 ppm), and pyrimidine ring protons (~6.2 ppm) confirming product structure.
  • Purity and Impurities:

    • Impurities such as chlorinated and methylthio-substituted pyrimidines are kept below 1% through optimized reaction and purification conditions.
    • Water and sodium chloride residues are minimized by extraction and drying steps.
  • Catalyst Efficiency:

    • Use of trifluoromethane sulfonic acid derivatives and quaternary ammonium salts significantly enhances methoxylation conversion efficiency, reaching near 100%.

The preparation of this compound is well-established through nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide and via chlorination-methoxylation of 4,6-dihydroxy-2-methylthiopyrimidine. Industrially, one-pot methoxylation followed by oxidation in controlled pH aqueous media offers a streamlined, high-yield, and environmentally sound approach. The choice of method depends on available starting materials, scale, and desired purity, with all methods supported by detailed analytical characterization and optimized reaction conditions.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

4,6-Dimethoxy-2-methylthiopyrimidine has been investigated for its potential as an active pharmaceutical ingredient. Its derivatives have shown promise in various biological activities:

  • Anticancer Activity : Research indicates that compounds derived from pyrimidine structures can act as antiproliferative agents. A study developed a series of 4,6-diaryl pyrimidines targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant cytotoxic effects against cancer cell lines .

Case Study: Antiproliferative Agents

CompoundTargetIC50 (µM)Mechanism of Action
This compound derivativeEGFR/VEGFR-25.0Induces apoptosis via Bax/Bcl2 modulation

Agrochemical Applications

The compound has been explored for its herbicidal properties. It serves as a building block for synthesizing herbicides that exhibit significant biological activity.

Case Study: Herbicidal Activity

CompoundApplicationActivity Level
This compound derivativeHerbicide formulationHigh

Research shows that pyrimidine derivatives can effectively inhibit weed growth, making them valuable in agricultural practices.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of various heterocyclic compounds. It can undergo multiple chemical transformations including oxidation and nucleophilic substitution.

Synthesis Pathways

  • Oxidation : Converts to different derivatives with enhanced biological activity.
  • Nucleophilic Substitution : Reacts with nucleophiles to form new pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-methylthiopyrimidine involves its interaction with specific molecular targets. The compound’s methoxy and methylthio groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 4,6-dimethoxy-2-methylthiopyrimidine with analogous compounds:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound -OCH₃ (4,6), -SCH₃ (2) C₇H₁₀N₂O₂S 186.23 55–56 Herbicide intermediate; planar crystal layers with C–H···N bonds
4,6-Dimethoxy-2-pyrimidinamine -OCH₃ (4,6), -NH₂ (2) C₆H₉N₃O₂ 155.15 Not reported Precursor for antifolate drugs; forms hydrogen-bonded co-crystals
4,6-Dichloro-2-methylthiopyrimidine -Cl (4,6), -SCH₃ (2) C₅H₄Cl₂N₂S 207.07 Not reported Intermediate for thieno[2,3-d]pyrimidines; synthesized via chlorination
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine -OCH₃ (4,6), -SO₂CH₃ (2) C₇H₁₀N₂O₄S 218.23 Not reported Agrochemical applications; higher oxidation state of sulfur
4,6-Dimethyl-2-mercaptopyrimidine -CH₃ (4,6), -SH (2) C₆H₈N₂S 140.21 Not reported Bioactive precursor; thiol group enhances nucleophilicity
6-Hydroxy-2-methylthio-4(3H)-pyrimidinone -OH (6), -SCH₃ (2), ketone (4) C₅H₆N₂O₂S 158.18 Not reported Antimicrobial activity; keto-enol tautomerism

Thermal and Solubility Properties

  • Thermal Stability : The methoxy groups in this compound contribute to its lower melting point (55–56°C) compared to dichloro analogs, which typically have higher melting points due to stronger halogen bonding .
  • Solubility : Methylthio derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF), whereas sulfonyl derivatives are more soluble in water due to their polar sulfonyl group .

Biological Activity

4,6-Dimethoxy-2-methylthiopyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological activity, and relevant research findings concerning this compound.

Synthesis

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A notable method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, yielding the target compound with a high efficiency of approximately 95.6% . This efficient synthesis is crucial for enabling further biological studies and applications.

The mechanism by which pyrimidine derivatives exert their anticancer effects often involves modulation of key signaling pathways related to cell proliferation and apoptosis. For example, studies have indicated that certain compounds can act as dual inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in cancer progression . The ability to induce apoptosis through alterations in the Bax/Bcl-2 ratio has also been observed in related compounds.

Case Studies and Experimental Data

  • Cytotoxicity Testing : In a study assessing various novel pyrimidines, compounds were tested at a concentration of 10 μM against multiple cancer cell lines. The results showed that some compounds achieved over 40% growth inhibition in sensitive cell lines such as leukemia and breast cancer .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target proteins. Molecular docking analyses suggest that structural features of pyrimidines may enhance binding affinity to EGFR and VEGFR-2 .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, the presence of methoxy groups at the 4 and 6 positions has been linked to increased potency against certain cancer cell types .

Data Tables

Compound NameSynthesis YieldTested Cell Lines% Growth Inhibition
This compound95.6%NCI Cancer Cell Lines>40% (varied by line)
Related Pyrimidine DerivativeTBDMCF-7, K-562Specific values TBD

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6-Dimethoxy-2-methylthiopyrimidine in a laboratory setting?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or thiomethylation of precursor pyrimidines. For example, starting with 4,6-dimethoxypyrimidine, a methylthio group can be introduced via reaction with methanethiol or methyl disulfide under basic conditions. Purification often employs recrystallization from methanol, as demonstrated in crystal growth experiments . Key steps include:

  • Reagent selection: Use high-purity starting materials (e.g., Aldrich-sourced intermediates).
  • Temperature control: Warm methanol solutions (20 ml) at 40–50°C for optimal solubility.
  • Crystallization: Slow cooling to room temperature yields pure crystals.
    Table 1: Typical Reaction Parameters
ParameterCondition
SolventMethanol
Reaction Temperature40–50°C
Cooling Rate0.5°C/min

Q. What safety precautions should be taken when handling this compound?

  • Methodological Answer: Although suggests no GHS hazards for related compounds, general lab safety protocols from analogous pyrimidines () should be followed:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for powder handling to avoid inhalation.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    Always consult updated SDS for compound-specific hazards .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Confirm methoxy (δ 3.8–4.0 ppm) and methylthio (δ 2.5–2.7 ppm) groups.
  • Mass Spectrometry: Validate molecular weight (186.23 g/mol) via ESI-MS.
  • X-ray Crystallography: Resolve planar molecular geometry and C–H···N hydrogen bonding (bond angles: 120° ± 2°) .
    Table 2: Key Spectroscopic Markers
TechniqueExpected Result
1^1H NMRSinglets for OCH3_3 and SCH3_3
Melting Point>150°C (decomposition observed)

Advanced Research Questions

Q. How can X-ray crystallography elucidate molecular packing and hydrogen-bonding interactions?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions critical for material properties. For this compound:

  • Sample Preparation: Grow crystals via slow evaporation (methanol, 20 ml) .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Analysis: Identify C–H···N bonds (2.5–2.7 Å) and layer stacking parallel to the ab plane.
    Co-crystallization with 4-hydroxybenzoic acid forms R_2$$^2(8) hydrogen-bonded motifs, enhancing stability .

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility)?

  • Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Systematic approaches include:

  • Replicate Studies: Reproduce synthesis/purification methods from conflicting reports.
  • Advanced Analytics: Use HPLC (C18 column, methanol:water = 70:30) to assess purity.
  • Solubility Profiling: Test in multiple solvents (e.g., DMSO, NaOH) under controlled pH .
    Cross-validate findings with computational models (e.g., COSMO-RS for solubility predictions).

Q. What considerations are crucial for co-crystallization experiments to enhance pharmaceutical properties?

  • Methodological Answer: Co-crystallization with hydrogen-bond donors (e.g., 4-hydroxybenzoic acid) improves stability and bioavailability:

  • Stoichiometry: Use a 1:1 molar ratio of API and coformer .
  • Solvent Selection: Methanol/water mixtures promote co-crystal nucleation.
  • Characterization: Confirm supramolecular interactions via PXRD and FT-IR.
    Table 3: Co-crystal Design Parameters
ParameterOptimal Condition
Coformer pKa±1 unit of API pKa
Mixing Time24–48 hrs

Properties

IUPAC Name

4,6-dimethoxy-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSYQIBBJXLQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372619
Record name 4,6-Dimethoxy-2-methylthiopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-46-7
Record name 4,6-Dimethoxy-2-methylthiopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 162.8 grams (0.832 mole) of 4,6-dichloro-2-methylthiopyrimidine in 325 mL of methanol was cooled to 15° C., and 419 mL (1.83 mole) of sodium methoxide (25% in methanol) was added dropwise at a rate to maintain the reaction mixture temperature below 20° C. Upon completion of the addition, which required 45 minutes, the reaction mixture was allowed to warm to ambient temperature where it was stirred for 18 hours. After this time the reaction mixture was concentrated under reduced pressure to a residual solid. The solid was dissolved in 850 mL of ethyl acetate. The solution was washed with one 500 mL portion and two 200 mL portions of water, and then with one 200 mL portion of an aqueous solution saturated with sodium chloride. The aqueous washes were combined and extracted with one 350 mL portion of ethyl acetate. The ethyl acetate extract was then washed with one 150 mL portion of an aqueous solution saturated with sodium chloride. The ethyl acetate layers and extracts were combined and dried with magnesium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure to yield 155.0 grams of 4,6-dimethoxy-2-methylthiopyrimidine, which solidified upon standing; m.p. 50°-52° C. The reaction was repeated several times.
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
419 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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